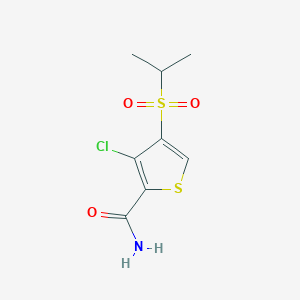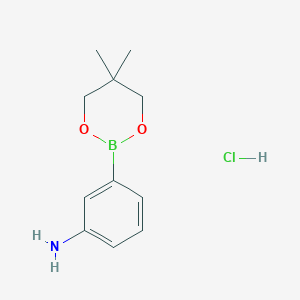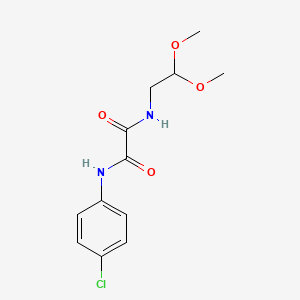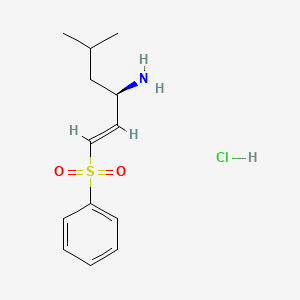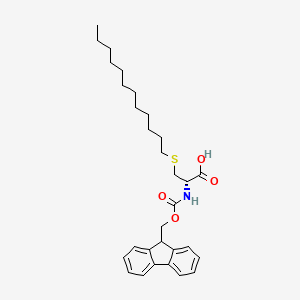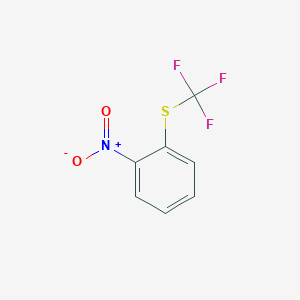
2-Nitrophenyl trifluoromethyl sulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Nitrophenyl trifluoromethyl sulfide is an organic compound characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further bonded to a trifluoromethyl sulfide group (-SCF3). This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-nitrophenyl trifluoromethyl sulfide typically involves the reaction of 2-nitrophenyl thiol with a trifluoromethylating agent. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions . The reaction proceeds through the nucleophilic substitution of the thiol group by the trifluoromethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 2-Nitrophenyl trifluoromethyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like tin(II) chloride (SnCl2) or iron powder in acidic conditions.
Substitution: The trifluoromethyl sulfide group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the -SCF3 group.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: SnCl2, iron powder
Substitution: Nucleophiles such as amines or thiols
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Various substituted phenyl derivatives
科学研究应用
2-Nitrophenyl trifluoromethyl sulfide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to modulate biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.
作用机制
The mechanism of action of 2-nitrophenyl trifluoromethyl sulfide involves its interaction with various molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
相似化合物的比较
2-Nitrophenyl methyl sulfide: Similar structure but with a methyl group instead of a trifluoromethyl group.
2-Nitrophenyl ethyl sulfide: Contains an ethyl group instead of a trifluoromethyl group.
2-Nitrophenyl phenyl sulfide: Features a phenyl group in place of the trifluoromethyl group.
Uniqueness: 2-Nitrophenyl trifluoromethyl sulfide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it valuable in various applications.
属性
IUPAC Name |
1-nitro-2-(trifluoromethylsulfanyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2S/c8-7(9,10)14-6-4-2-1-3-5(6)11(12)13/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUPSNXUSGMQME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431189 |
Source


|
| Record name | 2-nitrophenyl trifluoromethyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1644-87-7 |
Source


|
| Record name | 2-nitrophenyl trifluoromethyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 4-{[(benzyloxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate](/img/structure/B6350822.png)
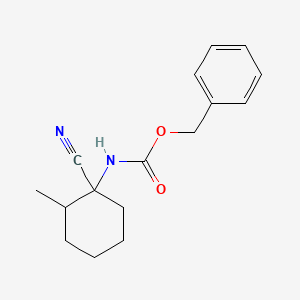
![3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B6350830.png)
![2-tert-Butyl-3-iodoimidazo[1,2-a]pyridine](/img/structure/B6350835.png)
![2-(2H-1,3-Benzodioxol-5-yl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B6350859.png)
![3-Iodo-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B6350865.png)
![2-(2H-1,3-Benzodioxol-5-yl)-6-chloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B6350869.png)
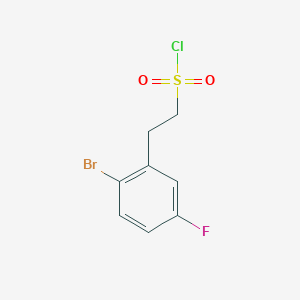
![2-[2-(trifluoromethyl)phenyl]benzoic Acid](/img/structure/B6350875.png)
